molecular formula C14H14F2N4O B2386955 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034488-71-4

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2386955
CAS No.: 2034488-71-4
M. Wt: 292.29
InChI Key: RBZBPVIPGGTHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a high-purity chemical research reagent designed for investigative applications. This compound features a urea linker that connects a 2,6-difluorophenyl group with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic structure recognized for its significant biological relevance in medicinal chemistry. The tetrahydropyrazolopyridine core is a pharmaceutically important scaffold, with research demonstrating that fused chlorin derivatives based on this structure exhibit impressive photosensitizer ability against melanotic and amelanotic melanoma cancer cells . Furthermore, structurally related pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent TRK kinase inhibitors for cancer treatment, highlighting the therapeutic potential of this chemical class . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a lead compound for developing novel kinase inhibitors and other biologically active agents. The presence of the urea functionality provides hydrogen bonding capabilities that are crucial for molecular recognition processes, particularly in protein-ligand interactions relevant to drug discovery. This product is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-4,6,9H,5,7-8H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZBPVIPGGTHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of diazafulvenium methides with appropriate precursors to form the tetrahydropyrazolo[1,5-a]pyridine scaffold . The difluorophenyl group can be introduced through a difluoromethylation process, which is crucial for functionalizing fluorine-containing heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition and difluoromethylation reactions. The scalability of these methods is essential for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with molecular targets such as the androgen receptor. The compound can inhibit the transcription of androgen receptor-regulated genes, leading to reduced expression of target proteins like Nkx3.1 and PSA . This inhibition is concentration-dependent and can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a urea linker, difluorophenyl group, and tetrahydropyrazolo[1,5-a]pyridine core. Below is a detailed comparison with key analogs:

Structural Analogues
Compound Name Core Structure Key Substituents Functional Group
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea (Target Compound) Pyrazolo[1,5-a]pyridine 2,6-Difluorophenyl, urea linker Urea
Pyraclonil (1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile) Pyrazolo[1,5-a]pyridine + pyrazole Chloro, carbonitrile, propargylamine Carbonitrile, amine
Novaluron (1-[3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea) Benzoyl urea 2,6-Difluorobenzoyl, trifluoroethoxy Urea, benzoyl
Roche TLR7-9 Antagonist (5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) Pyrazolo[4,3-c]pyridine + quinoline Azetidine, morpholine, carbonitrile Amine, nitrile

Key Observations :

  • The target compound shares a urea group with Novaluron but replaces the benzoyl moiety with a pyrazolo-pyridine scaffold. This substitution may enhance solubility or target specificity.
  • Unlike Pyraclonil (a carbonitrile agrochemical), the target compound retains the urea linker, which is critical for hydrogen bonding in enzyme inhibition .
  • The Roche TLR antagonist features a pyrazolo[4,3-c]pyridine core with morpholine/azetidine substituents, highlighting the versatility of pyrazolo-pyridines in drug design .

Critical Analysis :

  • Pyraclonil’s high herbicidal potency underscores the agrochemical relevance of pyrazolo-pyridine derivatives, though the target compound’s urea linker may redirect its application toward pharmacology .
  • The Roche compound demonstrates that pyrazolo-pyridines can achieve nanomolar affinity for disease-relevant targets, suggesting the target compound could be optimized similarly .

Key Challenges :

  • Steric hindrance : The 2,6-difluorophenyl group may reduce reaction yields due to steric effects during urea formation.
  • Scaffold stability : The tetrahydropyrazolo[1,5-a]pyridine core requires careful handling to avoid oxidation during synthesis.

Biological Activity

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on antitumor effects, anti-inflammatory properties, and its role as a kinase inhibitor.

Chemical Structure

The compound's structure features a difluorophenyl group and a tetrahydropyrazolo moiety linked to a urea functional group. Its molecular formula is C13H14F2N4OC_{13}H_{14}F_2N_4O, with a molecular weight of 286.27 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. Here are the primary areas of focus:

1. Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit notable antitumor properties. In particular, studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives can inhibit key signaling pathways involved in tumor growth.

  • Mechanism : The compound acts as an inhibitor of specific kinases associated with cancer proliferation, particularly targeting the fibroblast growth factor receptors (FGFRs) .
  • Case Study : A study involving similar compounds showed significant in vitro activity against bladder cancer cell lines expressing FGFR3 mutations .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways.

  • Findings : In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Research Example : A related study highlighted that pyrazole derivatives demonstrated efficacy in reducing inflammation in animal models of arthritis .

3. Kinase Inhibition

The ability of this compound to inhibit kinase activity is crucial for its therapeutic potential.

  • Targeted Kinases : Research has identified several kinases that are inhibited by pyrazolo derivatives, including Aurora-A and BRAF(V600E), which are critical in cancer progression .
  • In Vitro Studies : Experimental data show that the compound effectively inhibits these kinases at low micromolar concentrations, indicating strong potential as an anticancer agent .

Comparative Table of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of FGFR signaling
Anti-inflammatoryReduction of cytokine production
Kinase inhibitionTargeting Aurora-A and BRAF kinases

Q & A

(Basic) What are the optimized synthetic routes for 1-(2,6-difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves a multi-step route starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core, followed by urea coupling with the 2,6-difluorophenyl group. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., dimethyl sulfoxide) to enhance reaction efficiency .
  • Catalysis: Triethylamine or similar bases can facilitate urea bond formation by scavenging acids .
  • Purification: Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) improves yield (≥70%) and purity (>95%) .
  • Quality Control: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4% for C, H, N) .

(Basic) Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for the difluorophenyl (δ 6.8–7.2 ppm for aromatic protons) and tetrahydropyrazolo-pyridine (δ 2.5–3.5 ppm for CH₂ groups) .
    • ¹⁹F NMR: Confirm fluorine substitution patterns (δ -110 to -120 ppm for ortho-fluorines) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calc. ~358.3 g/mol) .
  • Elemental Analysis: Ensure C/H/N ratios match theoretical values (e.g., C: 57.3%, H: 4.2%, N: 15.7%) .

(Advanced) How can contradictory bioactivity data across enzyme inhibition assays be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions: Optimize pH (6.5–7.5), temperature (25–37°C), and ionic strength to mimic physiological environments .
  • Compound Stability: Test degradation under assay conditions using LC-MS; stabilize with antioxidants (e.g., ascorbic acid) if needed .
  • Orthogonal Assays: Compare results from biochemical (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays to distinguish direct inhibition from off-target effects .

(Advanced) What computational strategies predict the compound’s molecular targets and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries; prioritize targets with Glide scores < -7.0 kcal/mol .
  • Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) to identify key interactions (e.g., hydrogen bonds with urea carbonyl) .
  • QSAR Modeling: Train models on pyrazolo-pyridine analogs to predict activity against related targets (e.g., pIC₅₀ >6.0 for kinase inhibitors) .

(Basic) What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., JAK2, EGFR) or phosphodiesterases using fluorescence polarization assays .
  • Cellular Viability: Test cytotoxicity in HEK293 or HeLa cells (IC₅₀ >10 µM suggests selectivity) .
  • Receptor Binding: Use radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .

(Advanced) How can structure-activity relationships (SAR) guide the optimization of substituents on the pyrazolo-pyridine core?

Methodological Answer:

  • Systematic Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 7-position to enhance metabolic stability .
  • Bioisosteric Replacement: Replace the urea linker with thiourea or amide groups to modulate solubility and target affinity .
  • 3D-QSAR: Align compounds using CoMFA/CoMSIA to identify steric/electrostatic hotspots for activity .

(Advanced) What experimental approaches address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without disrupting assays .
  • Salt Formation: Synthesize hydrochloride or sodium salts to improve aqueous solubility (>100 µg/mL) .
  • Prodrug Design: Introduce phosphate esters or PEGylated derivatives for transient hydrophilicity .

(Basic) How should the compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage Conditions: Keep at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) .
  • Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

(Advanced) What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Genetic Knockdown: Use siRNA/shRNA to silence putative targets and assess rescue of phenotype .
  • Photoaffinity Labeling: Incorporate azide or diazirine tags to crosslink and identify binding proteins via LC-MS/MS .
  • In Vivo Pharmacokinetics: Measure plasma half-life (t₁/₂ >2 h) and tissue distribution in rodent models .

(Advanced) How can regioselectivity challenges in pyrazolo-pyridine functionalization be overcome?

Methodological Answer:

  • Directed Metalation: Use LDA or TMPMgCl·LiCl to deprotonate specific positions (e.g., C-5) for electrophilic trapping .
  • Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh₃)₄ to install aryl groups at the 3-position .
  • Protecting Groups: Temporarily block reactive sites (e.g., urea NH) with Boc or Fmoc during functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.